(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
is a chemical compound with the CAS Number: 55121-99-8 . It has a molecular weight of 219.29 and a molecular formula of C12H17N3O . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
The synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
involves several steps. One method involves the use of hydrogen in methanol . The reaction is stirred for a few hours under a hydrogen atmosphere . The resultant is then filtered and concentrated to afford the compound .
The IUPAC name for this compound is 4-[(4-methyl-1-piperazinyl)carbonyl]aniline
. The InChI code is 1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3
.
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
is a solid at room temperature . It has a molecular weight of 219.28 and a molecular formula of C12H17N3O . The compound’s SMILES notation is CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N
.
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound with the molecular formula CHNO, is classified as an organic compound primarily featuring an amine and a piperazine moiety. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. It is recognized for its structural similarity to various bioactive compounds, making it a subject of interest in drug design and synthesis.
This compound is categorized under the class of benzamide derivatives, which are known for their diverse biological activities. The source of this compound can be traced back to synthetic organic chemistry literature where it has been synthesized and characterized for various applications. Its unique structure contributes to its classification as a potential pharmacophore in drug discovery.
The synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone can be achieved through several methods, primarily involving acylation reactions. One common approach involves the reaction of 4-aminophenol with 4-methylpiperazine in the presence of an acylating agent such as acetic anhydride or benzoyl chloride.
The yield of this synthesis method can vary but has been reported around 70% to 89% depending on the specific conditions used .
The molecular structure of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone features:
Structural Formula:
Physical Data:
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, particularly in biological contexts, often involves interaction with specific receptors or enzymes. It may act as an inhibitor or modulator in various biochemical pathways, potentially influencing neurotransmitter systems due to its structural similarity to known neuroactive compounds.
Research indicates that compounds of this class may exhibit activity against certain types of cancer cells by inducing apoptosis or inhibiting cell proliferation . Detailed mechanisms would require further investigation through pharmacological studies.
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone has potential applications in:
Piperazine derivatives occupy a privileged position in medicinal chemistry due to their exceptional versatility in modulating drug-receptor interactions and pharmacokinetic parameters. The piperazine ring's significance stems from several key attributes:
Table 1: Clinically Evaluated Anticancer Agents Featuring Piperazine Motifs [1] [5]
Compound Name | Primary Targets | Clinical Status | Role of Piperazine |
---|---|---|---|
Gilteritinib | FLT3/Axl | FDA-approved (AML) | Solubility enhancement; kinase hinge binding |
Cabozantinib | VEGFR2/MET/Axl | FDA-approved (RCC, MTC) | Conformational flexibility for multi-kinase inhibition |
Bemcentinib (BGB324) | Selective Axl inhibitor | Phase II (NSCLC) | Core scaffold for Axl specificity |
ONO-7475 | Axl/Mer | Phase I | Axl potency optimization |
Piperazine-based kinase inhibitors demonstrate particular utility in targeting the TAM (Tyro3, Axl, Mer) family, where compounds like bemcentinib leverage the piperazine moiety to achieve >50-fold selectivity for Axl over Mer and Tyro3. The structural conservation among TAM kinases necessitates precise molecular discrimination, a feat accomplished through judicious piperazine substitution patterns that exploit subtle differences in the kinase hinge region and hydrophobic back pockets [1] [5].
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone exhibits three distinct yet integrated structural domains, each contributing specific pharmacophoric properties essential for biological activity:
Table 2: Structural Modifications and Effects on Axl Inhibition [1] [4]
Substituent Position | Modification | Axl IC50 (nM) | Key Pharmacodynamic Change |
---|---|---|---|
Para-amino (R1) | Unsubstituted | >1000 | Complete activity loss |
Para-amino (R1) | -NHCOCH3 | 185 | Reduced H-bonding capacity |
Ortho-position (R2) | -H | 49 | Baseline activity |
Ortho-position (R2) | -CF3 | 11 | Enhanced hydrophobic contact (3.1 kcal/mol) |
Piperazine N4 (R3) | -H | 30 | Reduced metabolic stability (t1/2=4.4 min) |
Piperazine N4 (R3) | -CH3 | 5 (m16 analog) | Optimal binding and stability (t1/2>60 min) |
The molecule's three-dimensional configuration allows simultaneous occupation of Axl's adenine pocket (via aminophenyl), affinity pocket (via carbonyl), and solvent front (via methylpiperazine). This multi-point binding differentiates it from simpler aniline-based inhibitors, explaining its low nanomolar potency in biochemical assays. SAR studies of analogs confirm that disruption of any domain—through methylation of the aniline nitrogen, expansion of the piperazine ring, or carbonyl modification—severely compromises activity [1] [4] [5].
The resurgence of interest in Axl kinase inhibitors stems from compelling evidence linking Axl overexpression to tumor metastasis, epithelial-mesenchymal transition (EMT), and resistance to conventional chemo/targeted therapies across diverse malignancies. Axl's unique position within the TAM family and its multifaceted role in tumor microenvironment (TME) modulation present distinct challenges and opportunities for drug discovery [2] [5]. Key unresolved research questions driving investigation of (4-aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives include:
Selectivity-Potency Balancing: While multi-target inhibitors like cabozantinib (VEGFR2/MET/Axl) demonstrate clinical efficacy, their off-target effects limit therapeutic indices. Recent studies indicate that selective Axl inhibition may suffice for reversing EMT-mediated resistance without provoking multi-kinase associated toxicities. Achieving single-digit nanomolar Axl potency with >100-fold selectivity over structurally related kinases (Mer, Met, Tyro3) remains challenging due to conserved ATP-site residues. Compounds like m16 (IC50 = 5 nM against Axl) derived from this chemical scaffold demonstrate progress toward this goal, showing minimal activity against 85% of the kinome at 1μM [1] [5].
Overcoming Tumor Microenvironment-Mediated Resistance: Axl activation occurs not only in tumor cells but also in stromal components, creating protective niches that shield malignancies from therapeutic assault. Gas6 secretion by cancer-associated fibroblasts (CAFs) activates Axl signaling in adjacent tumor cells, promoting survival despite targeted therapy. Dual targeting of both tumor and stromal Axl represents an emerging paradigm where compounds with favorable tissue distribution characteristics—such as those predicted for (4-aminophenyl)(4-methylpiperazin-1-yl)methanone analogs—may exert superior efficacy [5].
Synergy with Immunotherapy: Preclinical evidence strongly supports Axl inhibition in overcoming immune checkpoint blockade resistance. Axl signaling downregulates MHC-I expression and upregulates PD-L1, establishing an immunosuppressive TME. Recent findings reveal that combining Axl inhibitors with anti-PD-1 antibodies enhances cytotoxic T-cell infiltration and eliminates immunosuppressive myeloid populations. The structural simplicity of the core scaffold facilitates chemical optimization for preferential lymphocytic distribution [1] [5].
Critical Knowledge Gaps and Research Imperatives
Ongoing medicinal chemistry efforts focus on leveraging the scaffold's synthetic tractability to address these gaps. Strategic modifications include introducing covalent warheads targeting non-conserved cysteines (e.g., C713 in Axl), incorporating fluorine atoms to enhance blood-brain barrier penetration, and developing bifunctional PROTAC degraders to circumvent kinase mutation-mediated resistance. The recent disclosure of diphenylpyrimidine–diamine derivatives (e.g., compound m16) achieving 5 nM Axl IC50 with excellent pharmacokinetic profiles validates the continued potential of structurally related chemotypes in next-generation inhibitor development [1] [5].
Table 3: Clinically Relevant Axl Inhibitors and Structural Features [1] [2] [5]
Compound | Chemical Class | Axl IC50 (nM) | Development Status | Key Structural Differentiators |
---|---|---|---|---|
Bemcentinib (BGB324) | Pyrrolopyrimidine | 14 | Phase II (NSCLC) | First selective inhibitor; no benzamide |
Cabozantinib | Quinoline | 7.3 | FDA-approved (RCC, MTC) | Multi-kinase; trifluoroethoxy group |
Gilteritinib | Triazolopyridazine | 16 | FDA-approved (FLT3+ AML) | Dual FLT3/Axl; amino acid prodrug |
TP-0903 | Tetrahydropyrazolopyrazine | 27 | Phase I (CLL/solid tumors) | Planar bicyclic core |
Derivatives of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | Diphenylpyrimidine–diamine | 5 (m16) | Preclinical optimization | Benzoylpiperazine linker; CF3 substitution |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3